2-Iodo-5-methylbenzenesulfonate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSSTIHHKTXBTM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IO3S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
5 Iodo 2 Methyl 3 4 Methylphenyl Sulfonyl 1 Benzofuran:
Interactive Table: Crystallographic Data for 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran researchgate.netnih.gov
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃IO₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.4941(3) |
| b (Å) | 6.95290(10) |
| c (Å) | 11.8288(2) |
| β (°) | 106.986(2) |
| Volume (ų) | 1297.37(4) |
| Z | 4 |
| Dihedral Angle (°) | 70.35(5) |
| I···I contact (Å) | 3.7534(3) |
2 6 Iodo 1,3 Benzodioxol 5 Yl Ethyl 4 Methylbenzenesulfonate:
The X-ray structure of this sulfonic ester is particularly noteworthy for its conformational complexity. nih.govacs.org The crystal structure reveals the presence of four independent molecules in the asymmetric unit, which adopt two distinct conformations: a "hairpin" and a "stepped" conformation. nih.govacs.org The hairpin conformation is stabilized by intramolecular π-stacking, while the stepped conformation is stabilized by intermolecular π-stacking. nih.govacs.org This study highlights the ability of X-ray crystallography to capture subtle conformational isomerism in the solid state. The analysis also identified various intermolecular forces influencing the crystal packing, including electrostatic attractions between oxygen and iodine atoms of neighboring molecules. nih.govacs.org
Polymorphs of Ethyl 3 Iodo 4 4 Methylphenyl Sulfonamido Benzoate:
This compound demonstrates polymorphism, the ability to exist in more than one crystal form. acs.orgsemanticscholar.org Two polymorphs, one triclinic (MSBT) and one monoclinic (MSBM), were identified and characterized by single-crystal X-ray diffraction. acs.orgsemanticscholar.org The molecular conformations in both forms are stabilized by intramolecular N–H···I and C–H···O hydrogen bonds. acs.org However, their crystal packing differs significantly. In the triclinic form, molecules form dimers through intermolecular N–H···O hydrogen bonds, creating R²₂(8) graph-set motifs. semanticscholar.org In contrast, the monoclinic form features infinite chains linked by C–H···O interactions. semanticscholar.org Offset π–π stacking interactions also contribute to the stability of both crystal structures. acs.orgsemanticscholar.org
Interactive Table: Comparison of Polymorphs of Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate acs.orgsemanticscholar.org
| Feature | Triclinic Polymorph (MSBT) | Monoclinic Polymorph (MSBM) |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| Dominant Intermolecular | N–H···O hydrogen bond dimers | C–H···O hydrogen bond chains |
| π–π Stacking (Intercentroid) | 4.17 Å | 3.84 Å |
These examples underscore the detailed structural insights that X-ray crystallography can provide for compounds related to 2-Iodo-5-methylbenzenesulfonate. The technique not only confirms the covalent framework of the molecules but also reveals the subtle interplay of non-covalent interactions that govern their solid-state architecture and can influence their physical properties.
Catalytic Applications of 2 Iodo 5 Methylbenzenesulfonate and Its Derivatives
Catalysis in Oxidative Transformations
The primary catalytic utility of 2-Iodo-5-methylbenzenesulfonate lies in its application for a range of oxidation reactions, from the conversion of alcohols to carbonyl compounds to the regioselective oxidation of phenols.
Selective Oxidation of Alcohols to Carbonyl Compounds.researchgate.netmdpi.comnih.gov
Catalytic amounts of 2-iodobenzenesulfonic acids or their salts, including this compound, have been shown to be highly efficient for the chemoselective oxidation of various alcohols. researchgate.netmdpi.com The active catalyst, 2-iodoxybenzenesulfonic acid (IBS) or its derivatives, is generated in situ from the precatalyst and an oxidant like Oxone®. researchgate.net The presence of an electron-donating group, such as the methyl group in 5-Me-IBS, enhances the catalytic activity compared to the unsubstituted IBS. nih.govnsf.gov
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, can be achieved with high efficiency and selectivity using the this compound/Oxone® system. researchgate.netorgsyn.org This method provides a valuable alternative to traditional heavy metal-based oxidants. For instance, the oxidation of 4-bromobenzyl alcohol can be selectively stopped at the aldehyde stage. orgsyn.org The reaction conditions are generally mild, often proceeding at room temperature or slightly elevated temperatures. nsf.govorgsyn.org
Table 1: Oxidation of Alcohols to Aldehydes and Ketones
| Substrate | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 4-Bromobenzyl alcohol | Potassium this compound / Oxone® | 4-Bromobenzaldehyde | Not specified |
| 2-Octanol | Potassium this compound / Oxone® | 2-Octanone | Not specified |
| (-)-Menthol | Potassium this compound / Oxone® | Menthone | Not specified |
Data sourced from Organic Syntheses, Vol. 89, 105-114. orgsyn.org
The catalytic system derived from this compound can also be tuned for the over-oxidation of primary alcohols to carboxylic acids. researchgate.netorgsyn.org The extent of oxidation is controllable by adjusting the amount of the terminal oxidant, Oxone®, used in the reaction. nsf.gov For example, using a larger excess of Oxone® can drive the oxidation of 4-bromobenzyl alcohol to 4-bromobenzoic acid. nsf.govorgsyn.org This provides a convenient one-pot method for the synthesis of carboxylic acids from primary alcohols. orgsyn.org
Table 2: Oxidation of Primary Alcohols to Carboxylic Acids
| Substrate | Catalyst System | Product | Conditions |
|---|---|---|---|
| 4-Bromobenzyl alcohol | Potassium this compound / Oxone® | 4-Bromobenzoic acid | Increased amount of Oxone® |
| Unsaturated primary alcohols | 2-Iodobenzenesulfonic acid / Oxone® | Corresponding carboxylic acid | Addition of H₂O after alcohol consumption |
Data sourced from Organic Syntheses, Vol. 89, 105-114 and related research. nsf.govorgsyn.org
Oxidative Rearrangements of Allylic Alcohols.nsf.govresearchgate.net
A notable application of the catalytic system derived from sodium this compound is in the oxidative rearrangement of tertiary allylic alcohols to form enones. nsf.govresearchgate.net The in situ generated 5-Me-IBS is reported to be a more effective catalyst for this transformation than the unsubstituted IBS. researchgate.net This reaction proceeds with powdered Oxone® and is facilitated by a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogensulfate. nsf.gov This method is particularly valuable as it works for both cyclic and acyclic substrates, affording the corresponding enones in good yields. nsf.govresearchgate.net
Regioselective Oxidation of Phenols to o-Quinones.researchgate.netnih.gov
The catalytic use of sodium this compound in the presence of Oxone® enables the regioselective oxidation of various phenols to their corresponding ortho-quinones. researchgate.netnih.gov This represents the first example of a hypervalent iodine(V)-catalyzed regioselective oxidation of phenols to o-quinones. researchgate.net The reaction is performed under mild conditions and its rate can be enhanced by the addition of an inorganic base, a phase-transfer catalyst, and a dehydrating agent. researchgate.netnih.gov This method is significant as o-quinones are valuable intermediates in the synthesis of biologically active molecules. nih.gov The proposed mechanism involves the formation of an IBS-phenol complex, followed by an intramolecular oxygen transfer. nih.gov
Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation.organic-chemistry.org
While the primary application of this compound is in oxidative transformations, it also finds utility in reactions that form new carbon-heteroatom bonds. Specifically, a derivative of this compound, 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides, which can be prepared from potassium this compound, is used in the synthesis of thiazoles. organic-chemistry.org This reaction involves the formation of both a carbon-sulfur and a carbon-nitrogen bond. A key advantage of this method is that the co-product, potassium this compound, can be recovered and reused, making the process more sustainable. organic-chemistry.org
Cross-Coupling Methodologies
While direct cross-coupling applications of this compound itself are not extensively documented, its derivatives and related hypervalent iodine compounds are pivotal in facilitating reactions that are analogous to transition-metal-catalyzed cross-couplings. These reactions often proceed via the formation of diaryliodonium salts, which act as arylating agents. The general mechanism involves the exchange of the counteranion of the iodonium (B1229267) salt with a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. acs.org
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis. rsc.org These reactions typically involve the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired product. researchgate.net While not a direct participant, the principles of reactivity seen with iodoarenes are foundational to understanding these transformations. For instance, the C-I bond in compounds like this compound is susceptible to oxidative addition, a key step in many catalytic cycles. nih.gov
The development of new catalytic systems is crucial, and research has explored the use of various organometallic reagents in conjunction with palladium catalysts for C-H activation and subsequent cross-coupling. nih.gov
Arylation Reactions
Arylation reactions are a significant application of compounds related to this compound. Hypervalent iodine reagents, generated in situ from iodoarenes, are effective for the arylation of a wide range of nucleophiles. acs.org For instance, diaryliodonium salts can be used to arylate phenols to form diaryl ethers. acs.org
A notable example involves the synthesis of thiazoles. In a reaction between 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides and thioamides, thiazoles are produced in good yields. A key co-product of this reaction is potassium this compound, which can be recovered quantitatively and regenerated for reuse. organic-chemistry.org
Furthermore, hypervalent iodine reagents derived from iodoarenes can participate in transition-metal-free arylation reactions. beilstein-journals.org These reactions can proceed through different mechanisms, including ligand coupling from a hypervalent iodine intermediate. beilstein-journals.org The chemoselectivity of these reactions is often influenced by the steric and electronic properties of the aryl groups involved. beilstein-journals.org
Table 1: Selected Arylation Reactions Involving Iodoarene Derivatives This table is for illustrative purposes and may not directly involve this compound but demonstrates the principle of arylation using related iodoarenes.
| Iodoarene Derivative | Nucleophile | Product | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl(TMP)iodonium tosylates | Phenols | Diaryl ethers | K2CO3, 55 °C | Good to excellent | beilstein-journals.org |
| 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides | Thioamides | Thiazoles | N/A | Good | organic-chemistry.org |
| Diaryliodonium salts | α,α-difluoro-β-keto acid esters | α,α-difluoroketones | Toluene, 100 °C | Excellent | beilstein-journals.org |
Catalyst Design and Recyclability
A significant focus in modern catalysis is the development of systems that are not only efficient but also sustainable. This has led to research into the design of recyclable catalysts, including those based on iodoarenes.
Heterogenization and Solid-Supported Catalysts
One strategy to improve the recyclability of a catalyst is to immobilize it on a solid support. This process, known as heterogenization, facilitates the separation of the catalyst from the reaction mixture, allowing for its recovery and reuse. nih.gov
Solid-supported hypervalent iodine catalysts have been developed for various oxidation reactions. For example, catalysts derived from IBX (2-iodoxybenzoic acid) and IBS (2-iodoxybenzenesulfonic acid) have been immobilized on solid supports for the oxidation of secondary alcohols to ketones. nsf.gov These solid-supported catalysts demonstrate the potential for creating more sustainable and practical catalytic systems. nih.gov While specific examples detailing the heterogenization of this compound were not found, the principles applied to similar iodoarenes are directly relevant. The use of supports like silica (B1680970), polymers, or magnetic nanoparticles can be envisaged for this purpose.
Recovery and Reuse of Catalytic Species
The ability to recover and reuse a catalyst is a key tenet of green chemistry. In the context of reactions involving this compound derivatives, this has been demonstrated effectively.
As mentioned previously, in the synthesis of thiazoles, the co-product potassium this compound can be recovered quantitatively by simple filtration and then regenerated to the active hypervalent iodine reagent to be used in subsequent reactions. organic-chemistry.org This cyclical process significantly improves the atom economy and reduces waste.
Another approach to catalyst recovery involves designing the catalyst to be easily separable from the reaction products. This can be achieved by attaching the iodoarene moiety to a support that allows for easy filtration or extraction. acs.org Research into solid-supported palladium catalysts has shown that they can be reused for multiple cycles with minimal loss of activity, highlighting the potential for similar strategies with iodoarene-based catalysts. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical studies, predominantly using Density Functional Theory (DFT), are instrumental in exploring the molecular architecture and chemical reactivity of benzenesulfonate (B1194179) derivatives. nih.govmdpi.com DFT allows for the calculation of electronic structure, providing a basis for understanding the molecule's behavior in chemical reactions. mdpi.comwikipedia.org
The reactivity of 2-Iodo-5-methylbenzenesulfonate is significantly influenced by its substituent groups. The presence of an iodine atom on the aromatic ring makes it a key participant in hypervalent iodine chemistry. acs.org For instance, sodium this compound is utilized as a pre-catalyst in the oxidative rearrangement of tertiary allylic alcohols. researchgate.net In this process, it is oxidized in situ to generate the active catalytic species, 5-methyl-IBS, which drives the reaction. researchgate.net
Computational models can predict reactivity indicators. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov
Studies on analogous aromatic sulfonates demonstrate that DFT can be used to calculate various global reactivity parameters, as shown in the table below. nih.govnih.gov
Table 1: Representative Global Reactivity Parameters Calculated via DFT for Aromatic Compounds (Note: Data is illustrative, based on studies of similar compounds)
| Parameter | Definition | Typical Value Range (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.5 |
| Ionization Potential (I) | -EHOMO | 6.0 to 7.5 |
| Electron Affinity (A) | -ELUMO | 1.0 to 2.5 |
| Hardness (η) | (I - A) / 2 | 2.0 to 3.25 |
| Softness (S) | 1 / (2η) | 0.15 to 0.25 |
| Electronegativity (χ) | (I + A) / 2 | 3.5 to 5.0 |
These parameters are derived from the energies of the FMOs and help in quantitatively describing the chemical behavior of the molecule. nih.govnih.gov
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is a vital tool for tracing the detailed pathways of chemical reactions. diva-portal.org By calculating the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the reaction mechanism. diva-portal.orgehu.es For iodo-substituted benzenesulfonates, this can involve modeling complex, multi-step sequences.
For example, computational studies on related 2-alkenyl N-(o-iodobenzyl)pyrroles have been used to investigate palladium-catalyzed cascade reactions, such as a Heck/Suzuki sequence. ehu.es These models can map the carbopalladation and subsequent cross-coupling steps, providing insight into the energetics of the pathway and the structure of key intermediates. ehu.es Such analyses help in understanding why certain reaction pathways are favored over others and can guide the optimization of reaction conditions. purdue.edu The theoretical investigation of aromatic substitution reactions, whether electrophilic or nucleophilic, relies on identifying the rate-determining transition state to accurately predict regioselectivity and substrate selectivity. diva-portal.org
Prediction of Spectroscopic Properties
Quantum chemistry offers methods for the prediction of various spectroscopic data, which can then be compared with experimental results to verify molecular structures. wikipedia.org Time-dependent density functional theory (TD-DFT) is a common method used to calculate electronic absorption spectra (UV-Vis). nih.govacs.org
By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an experimental UV-Vis spectrum. rsc.org Similarly, vibrational frequencies from methods like Infrared (IR) spectroscopy can be calculated. wikipedia.org These theoretical predictions are invaluable for assigning experimental spectral bands to specific molecular motions or electronic transitions. For instance, in a study of related sulfonated pyrimidines, the theoretical structural parameters calculated via DFT were found to be in close agreement with experimental X-ray crystallographic data. nih.govacs.org
Exploration of Electronic and Non-Linear Optical (NLO) Properties
The arrangement of electron-donating and electron-withdrawing groups on a π-conjugated system can lead to interesting electronic and non-linear optical (NLO) properties. nih.gov Materials with significant NLO responses are crucial for applications in photonics and optical switching devices. rsc.orgresearchgate.net
Computational methods are essential for predicting the NLO behavior of molecules. The key NLO properties are polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.govrsc.org These properties describe how the electron cloud of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. rsc.org
Theoretical studies on various organic molecules, including derivatives of sulfonates, have shown that a small HOMO-LUMO gap often correlates with enhanced NLO properties due to the facilitation of intramolecular charge transfer (ICT). nih.govnih.gov DFT calculations can provide quantitative predictions of these NLO parameters.
Table 2: Representative Calculated NLO Properties for Aromatic Compounds (Note: Data is illustrative, based on studies of similar compounds)
| Parameter | Description | Typical Calculated Value |
| Average Polarizability (⟨α⟩) | Measure of molecular response to an electric field | 10-23 to 10-22 esu |
| First Hyperpolarizability (βtot) | Measure of the second-order NLO response | 10-30 to 10-28 esu |
| Second Hyperpolarizability (γtot) | Measure of the third-order NLO response | 10-36 to 10-34 esu |
Computational screening allows for the rational design of new molecules with optimized NLO characteristics, guiding synthetic efforts toward the most promising candidates. rsc.org
Analytical Methodologies in 2 Iodo 5 Methylbenzenesulfonate Research
Spectroscopic Characterization Techniques
Spectroscopy provides detailed information about the molecular structure and functional groups present in 2-Iodo-5-methylbenzenesulfonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. In the context of this compound research, both ¹H NMR and ¹³C NMR are utilized to confirm the identity and structure of the compound and its derivatives.
For instance, in the synthesis of related sulfonated compounds, ¹H NMR is used to identify characteristic proton signals. rsc.org For a similar compound, 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), the ¹H NMR spectrum (in CDCl₃) shows distinct signals for the aromatic protons at δ 7.84 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H), and 7.23 (t, J = 7.9 Hz, 1H), as well as for the methyl group at δ 2.49 (s, 3H). mdpi.com The ¹³C NMR spectrum further confirms the structure with signals corresponding to the aromatic carbons and the methyl group. mdpi.com While specific NMR data for this compound itself is not detailed in the provided search results, the analysis of analogous structures demonstrates the utility of NMR in confirming the presence and substitution pattern of the benzene (B151609) ring, and the methyl group.
Interactive Data Table: Representative ¹H NMR Data for a Related Benzenesulfonate (B1194179) Derivative
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.84 | doublet | 8.3 | 2H | Aromatic |
| 7.36 | doublet | 8.3 | 2H | Aromatic |
| 7.23 | triplet | 7.9 | 1H | Aromatic |
| 2.49 | singlet | 3H | Methyl |
Note: Data for 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) in CDCl₃. mdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its elemental composition through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence.
For example, in the characterization of 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), HRMS (EI) was used to determine its exact mass. The calculated mass for C₁₃H₁₁IO₄S was 389.9423, and the found mass was 389.9425, confirming the elemental composition. mdpi.com Similarly, HRMS is crucial in analyzing products from reactions where this compound might be used as a catalyst or starting material. For various organic compounds synthesized using related catalysts, HRMS (ESI) is routinely used to confirm their elemental composition by comparing the calculated and found mass-to-charge ratios ([M+H]⁺). rsc.orgmdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For compounds related to this compound, IR spectroscopy can confirm the presence of key functional groups such as the sulfonate group (S=O stretching), aromatic C-H bonds, and C=C stretching of the benzene ring.
For the related compound 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), the IR spectrum shows characteristic absorption bands at 3405 cm⁻¹ (O-H, broad), 1590 cm⁻¹, 1448 cm⁻¹ (aromatic C=C), and 1358 cm⁻¹, 1171 cm⁻¹ (S=O). mdpi.com The NIST WebBook provides an IR spectrum for a similar molecule, 2-Iodo-5-methylbenzoic acid, which also displays characteristic peaks for its functional groups. nist.gov
Interactive Data Table: Characteristic IR Absorption Bands for a Related Benzenesulfonate Derivative
| Wavenumber (cm⁻¹) | Description |
| 3405 (broad) | O-H stretch |
| 1590, 1448 | Aromatic C=C stretch |
| 1358, 1171 | S=O stretch (sulfonate) |
Note: Data for 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). mdpi.com
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions. libretexts.org In syntheses involving this compound or its derivatives, TLC is used to observe the consumption of starting materials and the formation of products. rsc.orgorgsyn.org
The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). iitg.ac.inmoph.go.th For example, in a reaction utilizing potassium this compound as a catalyst for the oxidation of an alcohol to an aldehyde, TLC was used to follow the reaction's progress. orgsyn.orgorgsyn.org The starting alcohol and the product aldehyde have different polarities and thus different retention factors (Rf values) on the TLC plate, allowing for easy visualization of the reaction's completion. orgsyn.orgorgsyn.org Visualization is often achieved using a UV lamp, as aromatic compounds like this compound and its derivatives are typically UV-active. orgsyn.orgorgsyn.org
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity compared to TLC. HPLC is the method of choice for determining the purity of this compound and its derivatives. Several chemical suppliers specify the purity of their potassium this compound, which is determined by HPLC to be 95% or higher. indiafinechemicals.comfujifilm.comjunsei.co.jp
In research, HPLC is also employed to monitor reaction progress and to determine the yield of products. For instance, after a reaction involving potassium this compound, HPLC analysis can be performed to quantify the amount of product formed. orgsyn.org While not explicitly mentioned for this compound in the provided results, HPLC with a chiral stationary phase is a standard method for determining the enantiomeric excess of chiral compounds.
X-Ray Crystallography for Solid-State Structure Elucidation
Principles of Single-Crystal X-ray Diffraction
The fundamental principle of X-ray crystallography involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The electrons of the atoms within the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, researchers can construct an electron density map of the molecule. From this map, the positions of individual atoms can be determined, leading to the elucidation of the complete molecular structure.
The process typically involves:
Crystal Growth: Obtaining a high-quality single crystal of the compound is the first and often most challenging step. This is commonly achieved through slow evaporation of a solvent from a saturated solution of the compound.
Data Collection: The crystal is mounted on a goniometer within a diffractometer (such as a Bruker Kappa Apex-II CCD area-detector diffractometer) and cooled to a low temperature (e.g., 100 K or 220 K) to minimize thermal vibrations of the atoms. acs.orgresearchgate.net The crystal is then rotated while being irradiated with X-rays (commonly Mo Kα radiation), and the diffraction data are collected. acs.org
Structure Solution and Refinement: Specialized software (like SHELXS or SHELXL) is used to solve the phase problem and generate an initial structural model from the diffraction data. acs.orgresearchgate.net This model is then refined to best fit the experimental data, resulting in a detailed and accurate representation of the molecular and crystal structure.
Case Studies of Structurally Related Compounds
The study of compounds with similar functional groups to this compound demonstrates the utility of X-ray crystallography in understanding their solid-state structures.
Future Directions and Interdisciplinary Research
Green Chemistry Approaches and Sustainable Synthesis
The principles of green chemistry are increasingly guiding synthetic methodologies, and 2-Iodo-5-methylbenzenesulfonate aligns well with these goals. Its application as a catalyst, particularly in oxidation reactions, presents a greener alternative to traditional stoichiometric heavy metal oxidants. sigmaaldrich.commdpi.com
One of the key aspects of its sustainable use is in catalytic oxidation reactions. For instance, Potassium this compound serves as an efficient pre-catalyst for the oxidation of alcohols to aldehydes, ketones, and carboxylic acids when used in conjunction with Oxone® (potassium peroxymonosulfate) as a safe and environmentally benign terminal oxidant. labcompare.comnih.gov This system avoids the use of toxic and hazardous chromium- or manganese-based oxidants.
Table 1: Green Chemistry Aspects of this compound
| Feature | Description | Reference |
| Catalytic Nature | Functions as a catalyst, reducing the need for stoichiometric and often toxic reagents. | sigmaaldrich.com |
| Use of Green Oxidant | Employed with Oxone®, a safer and more environmentally friendly oxidizing agent. | labcompare.com |
| Recovery and Reuse | Can be recovered from reaction mixtures and regenerated for further use, promoting a circular economy approach. |
Integration with Biocatalysis and Enzyme Mimicry
The integration of chemical catalysts with biological systems is a burgeoning area of research. While direct applications of this compound in biocatalytic processes are still in their infancy, its properties suggest potential for creating enzyme mimics or "chemzymes". nih.gov
Enzymes achieve their remarkable efficiency through precisely positioned functional groups within a defined three-dimensional structure. The structure of this compound, with its distinct iodo and sulfonate functionalities, offers a scaffold that could be incorporated into larger molecules designed to mimic enzymatic active sites. beilstein-journals.org For instance, the sulfonate group can provide water solubility and a potential binding site, while the reactive iodine center can participate in catalytic transformations.
Researchers are exploring the use of synthetic molecules to mimic the function of enzymes for various chemical transformations. rsc.orgchemimpex.com The development of fullerene-based nanocatalysts that emulate enzymatic active sites by self-assembly of functionalized units showcases a promising direction. beilstein-journals.org Although not yet reported, the functionalization of such nanostructures with moieties derived from this compound could lead to novel catalysts with tailored activities. The field of biocatalysis is increasingly looking for sustainable and efficient methods for synthesizing active pharmaceutical ingredients, and the unique reactivity of this iodo-compound could be harnessed in chemoenzymatic processes. nih.gov
Exploration in Novel Chemical Transformations
The reactivity of the carbon-iodine bond in this compound makes it a valuable tool for forging new chemical bonds and constructing complex molecular architectures. Its utility extends beyond simple oxidations to more intricate and novel chemical transformations.
A notable example is its use in the synthesis of thiazoles. 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides, which are prepared from 2-Iodo-5-methylbenzenesulfonic acid, react with thioamides to produce thiazoles in high yields. This method is particularly attractive due to the quantitative recovery and reusability of the potassium this compound by-product.
Furthermore, the in-situ generation of hypervalent iodine species from 2-iodo-5-methylbenzenesulfonic acid has been explored for catalytic oxidative 1,2-aryl shifts in arylalkenes. This transformation provides a route to α-aryl ketones, which are important structural motifs in organic chemistry. While the conditions for these reactions are still being optimized, they highlight the potential of this catalyst in discovering new synthetic methodologies.
The compound also serves as a precursor for the synthesis of other hypervalent iodine reagents, such as 1H-1-hydroxy-5-methyl-1,2,3-benziodoxathiole 3,3-dioxide, further expanding its utility in organic synthesis. labcompare.com
Table 2: Novel Chemical Transformations Involving this compound
| Transformation | Reactants | Product | Key Feature | Reference |
| Thiazole Synthesis | 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides and thioamides | Thiazoles | Recovery and reuse of the iodo-compound by-product. | |
| Oxidative 1,2-Shift | Arylalkenes | α-Aryl Ketones | Catalytic generation of hypervalent iodine species. | |
| Hypervalent Iodine Reagent Synthesis | 2-Iodo-5-methylbenzenesulfonic acid | 1H-1-hydroxy-5-methyl-1,2,3-benziodoxathiole 3,3-dioxide | Precursor to other useful synthetic reagents. | labcompare.com |
Advanced Material Engineering and Device Applications
The unique properties of this compound also make it a candidate for applications in materials science and engineering. Its ability to act as a donor of sulfonate groups is particularly interesting for the creation of functional polymers.
Sulfonated polymers are a class of materials with a wide range of applications, including as proton exchange membranes in fuel cells, as ion-exchange resins, and in water purification technologies. The incorporation of the this compound moiety into polymer chains could impart desirable properties such as improved thermal stability, conductivity, and specific functional responses. The presence of the iodine atom offers a site for further post-polymerization modification, allowing for the fine-tuning of material properties.
While still an emerging area, the development of advanced materials and devices often relies on novel chemical building blocks. The potential to create functional coatings with specific properties, such as hydrophilicity or reactivity, by incorporating this compound is an area ripe for exploration. The interdisciplinary nature of materials science suggests that collaboration between synthetic chemists and materials engineers could unlock new applications for this compound in areas like sensors, electronic devices, and energy storage.
Q & A
Q. Resolution Strategies :
Standardized Protocols : Use high-purity reagents and controlled atmospheres (e.g., argon).
Comparative Studies : Replicate reported conditions with strict parameter matching.
Advanced Characterization : Employ XAS (X-ray Absorption Spectroscopy) to probe iodine oxidation states during catalysis.
Basic: What safety protocols are critical when handling this compound?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (irritant hazard).
- Ventilation : Use fume hoods to prevent inhalation of iodinated vapors.
- Storage : Keep in a cool, dry, dark place (<25°C) in airtight containers to prevent decomposition.
- Waste Disposal : Segregate halogenated waste for incineration or specialized treatment .
Advanced: How can computational methods enhance the design of this compound-based catalysts?
Answer:
Computational approaches include:
- DFT Calculations : Model iodine(V)-substrate interactions to predict regioselectivity.
- Molecular Dynamics (MD) : Simulate solvent effects on catalyst stability.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with catalytic activity.
These methods reduce trial-and-error experimentation and guide synthetic modifications for improved performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
